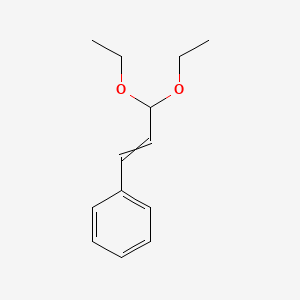

Cinnamaldehyde diethyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3,3-diethoxyprop-1-enylbenzene |

InChI |

InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3 |

InChI Key |

VYKDEWVAUWARRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C=CC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Conceptual Framework of Cinnamaldehyde Diethyl Acetal As a Synthetic Intermediate

Cinnamaldehyde (B126680) diethyl acetal (B89532) functions as a crucial precursor in organic synthesis, enabling the construction of more complex molecular architectures. evitachem.comontosight.airoyal-chem.com The acetal group effectively masks the highly reactive aldehyde of the parent cinnamaldehyde molecule. ontosight.ai This protection allows chemists to perform a variety of chemical transformations on other parts of the molecule without unintended reactions at the aldehyde site. jove.com

The synthesis of cinnamaldehyde diethyl acetal itself is typically achieved through an acid-catalyzed reaction between cinnamaldehyde and ethanol (B145695) or triethyl orthoformate. chemicalbook.com This reversible reaction is often driven to completion by removing the water generated during the process. wikipedia.org Once the desired synthetic modifications are complete, the acetal group can be readily removed through mild acid hydrolysis, regenerating the original aldehyde for further reactions. jove.comfiveable.me This strategic use of protection and deprotection makes it a valuable tool in multi-step syntheses. fiveable.me A notable application includes its use as a precursor in the synthesis of pharmaceutical intermediates and other complex organic structures. evitachem.comchemicalbull.comhomesunshinepharma.com

Significance of Acetal Functional Group Protection in Organic Synthesis

The use of acetals as protecting groups for aldehydes and ketones is a fundamental strategy in organic chemistry. pearson.comnumberanalytics.com Aldehydes are highly susceptible to a range of reagents, including nucleophiles, bases, and oxidizing and reducing agents. jove.com By converting the aldehyde into an acetal (B89532), its reactivity is significantly diminished, rendering it stable under conditions that would otherwise alter it. jove.comfiveable.me

The stability of the acetal functional group is comparable to that of ethers, which are known for their general inertness. pearson.com This stability is crucial when a molecule contains multiple functional groups and a specific reaction is desired at a location other than the aldehyde. jove.com For instance, if a compound contains both a ketone and an ester, the ketone can be selectively protected as an acetal, allowing the ester to be modified without affecting the ketone. jove.com The acetal group's ability to be cleaved under specific, mild acidic conditions allows for the selective deprotection of the aldehyde at the appropriate stage of a synthetic sequence, highlighting its versatility and importance in designing complex synthetic pathways. fiveable.me

Broader Context of Cinnamaldehyde Derivatives in Material Science and Synthetic Pathways

Classical Acetalization Reactions

Classical methods for forming acetals from aldehydes, such as cinnamaldehyde, have been well-established for many years. These reactions typically involve the reaction of the aldehyde with an alcohol in the presence of a catalyst.

Condensation of Cinnamaldehyde with Alcohols under Acidic Catalysis

The most direct route to cinnamaldehyde diethyl acetal is the acid-catalyzed condensation of cinnamaldehyde with ethanol (B145695). evitachem.com This equilibrium-driven reaction requires the removal of water to shift the equilibrium towards the product. Common acid catalysts include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid. acs.orgchemicalbook.com The reaction of cinnamaldehyde with methanol (B129727) to form cinnamaldehyde dimethyl acetal has been studied extensively, with findings applicable to the synthesis of the diethyl acetal. acs.orgnih.gov For instance, the acetalization of trans-cinnamaldehyde with methanol has been shown to proceed efficiently even with trace amounts of hydrochloric acid (as low as 0.005 mol %) at room temperature. acs.org Strong inorganic acids like H₂SO₄ and HNO₃, and strong organic acids such as CF₃COOH and CF₃SO₃H, also demonstrate high catalytic activity for this transformation. nih.gov

A study on the acetalization of various aldehydes, including cinnamaldehyde, with methanol catalyzed by 0.1 mol% hydrochloric acid demonstrated excellent conversions and yields. nih.gov The reaction is generally not very sensitive to temperature, with high conversions observed in a range from 50 to -60 °C. nih.gov

Acetalization with Orthoformates (e.g., Triethyl Orthoformate)

An alternative to the direct condensation with alcohols is the use of orthoformates, such as triethyl orthoformate, as both the alcohol source and a dehydrating agent. chemicalbook.comgoogle.com This method avoids the need to remove water separately, as the orthoformate reacts with the water formed during the reaction. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. chemicalbook.com The use of triethyl orthoformate is a common and effective method for preparing this compound. chemicalbook.comgoogle.com Similarly, trimethyl orthoformate is used for the synthesis of cinnamaldehyde dimethyl acetal. ut.ac.ir Microwave irradiation in the presence of a catalytic amount of TMSCl or AlCl₃ has been shown to be an efficient method for the chemoselective acetalization of aldehydes with trimethyl orthoformate. ut.ac.ir

One previously published synthesis of phenylpropargylaldehyde diethyl acetal, a related acetylenic acetal, involved the reaction of the Grignard reagent of phenylacetylene (B144264) with triethyl orthoformate. orgsyn.org

Formation of Cinnamaldehyde Dimethyl Acetal in Alcoholic Solvents under Analytical Conditions

The formation of cinnamaldehyde dimethyl acetal has been observed as an artifact during the High-Performance Liquid Chromatography (HPLC) analysis of cinnamaldehyde when methanol is used as a solvent. tandfonline.comresearchgate.netfigshare.comtandfonline.com This reaction can occur even under neutral or weakly acidic conditions and is influenced by several factors. tandfonline.comresearchgate.netfigshare.comtandfonline.com

The rate of cinnamaldehyde dimethyl acetal formation is dependent on the concentration of cinnamaldehyde in the methanolic solution. researchgate.nettandfonline.com A stability study conducted over 72 hours revealed that a cinnamaldehyde solution with a concentration of 1 mg/mL formed the dimethyl acetal much more rapidly than a solution with a concentration of 0.01 mg/mL. tandfonline.com This suggests that the stock solution of cinnamaldehyde reference standard should not be prepared in methanol to avoid the formation of this artifact. tandfonline.comresearchgate.nettandfonline.com

Table 1: Effect of Cinnamaldehyde Concentration on Dimethyl Acetal Formation in Methanol

| Cinnamaldehyde Concentration | Rate of Acetal Formation |

|---|---|

| 1.0 mg/mL | Faster |

| 0.01 mg/mL | Slower |

The acetalization of cinnamaldehyde in methanol is accelerated by both increased temperature and exposure to light. tandfonline.comresearchgate.nettandfonline.com Heating during sample extraction with methanol can significantly promote the formation of cinnamaldehyde dimethyl acetal. tandfonline.comresearchgate.nettandfonline.com Therefore, it is recommended to store cinnamaldehyde solutions in methanol at low temperatures (e.g., 4°C) and protect them from light to minimize this unwanted reaction. researchgate.nettandfonline.com

Table 2: Factors Accelerating Acetalization of Cinnamaldehyde in Methanol

| Factor | Effect on Acetalization Rate |

|---|---|

| High Storage Temperature | Accelerates |

| Light Illumination | Accelerates |

| Heating during Extraction | Accelerates |

Influence of Concentration on Reaction Kinetics

Transition Metal-Catalyzed Syntheses

More contemporary approaches to the synthesis of cinnamaldehyde derivatives involve the use of transition metal catalysts. These methods often provide high yields and selectivity under mild reaction conditions.

Palladium-catalyzed reactions have been effectively used for the synthesis of cinnamaldehydes, which can then be converted to their acetals. One such method involves the reaction of aryl iodides and bromides with acrolein diethyl acetal in the presence of a palladium catalyst. organic-chemistry.orgnih.gov The resulting cinnamaldehyde can then be protected as the diethyl acetal if desired. This palladium-catalyzed synthesis tolerates a variety of functional groups on the aryl halide. nih.gov Another palladium-catalyzed approach is the oxidative Heck reaction, which allows for the synthesis of cinnamaldehyde derivatives from acrolein and various arylboronic acids under mild, base-free conditions. nih.govacs.org

Ruthenium nanoparticles have also been investigated as catalysts. In alcoholic solvents, electron-deficient ruthenium nanoparticles have been shown to catalyze the formation of acetals from cinnamaldehyde. academie-sciences.fr This reactivity is attributed to the acidic nature of the ruthenium nanoparticle surface. academie-sciences.fr

While not a direct synthesis of the acetal, iron and copper-catalyzed oxidative esterification of cinnamaldehyde has been reported, indicating the utility of transition metals in modifying the aldehyde functional group. beilstein-journals.org

Palladium-Catalyzed Reactions with Acrolein Diethyl Acetal and Aryl Halides

The palladium-catalyzed Heck reaction stands as a cornerstone for the synthesis of cinnamaldehyde derivatives from acrolein diethyl acetal and aryl halides. researchgate.netnih.gov This method provides a direct route for carbon-carbon bond formation, coupling aryl halides with the protected acrolein. acs.org The reaction is typically followed by acidic hydrolysis to deprotect the acetal and yield the final (E)-cinnamaldehyde product. organic-chemistry.org

Oxidative Heck Reaction Mechanistic Considerations

The synthesis of cinnamaldehyde derivatives can be achieved via a palladium(II)-mediated oxidative Heck reaction. nih.govacs.org The general mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by the migratory insertion of the olefin (acrolein diethyl acetal) into the aryl-palladium bond, creating a new carbopalladation intermediate. The crucial step that dictates the final product is the subsequent β-hydride elimination. researchgate.net In an oxidative Heck reaction, a reoxidant is used to regenerate the active Pd(II) catalyst from the Pd(0) formed during the catalytic cycle, allowing the use of starting materials like arylboronic acids instead of aryl halides. nih.govacs.org The reaction pathway can be influenced by the choice of ligands and the electronic properties of the reacting olefin. researchgate.net

Regioselectivity and Functional Group Tolerance in Arylation

A significant feature of the palladium-catalyzed arylation of acrolein diethyl acetal is the ability to control regioselectivity. The direction of the β-hydride elimination from the carbopalladation intermediate can be steered to produce either cinnamaldehyde derivatives or 3-arylpropanoate esters. researchgate.netresearchgate.net The choice of base is a critical factor in this control. researchgate.net For instance, using a base like potassium carbonate (K₂CO₃) tends to favor the formation of cinnamaldehydes, while using amine bases such as triethylamine (B128534) or n-Bu₃N can lead to the selective formation of 3-arylpropanoate esters. researchgate.net

The reaction demonstrates considerable functional group tolerance, proceeding effectively with aryl halides containing a variety of substituents. Tolerated groups include ether, aldehyde, ketone, ester, nitro, and cyano functionalities. organic-chemistry.org This broad tolerance makes the method highly versatile for synthesizing a wide array of substituted cinnamaldehydes. Research has shown that even sterically hindered ortho-substituted aryl halides can participate effectively in the reaction. researchgate.net

Optimization of Catalyst Systems and Reaction Conditions

Significant research has been dedicated to optimizing the catalyst system and reaction conditions to maximize yields and selectivity. A common and efficient catalytic system involves using palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor. organic-chemistry.orgresearchgate.net The reaction is often enhanced by the addition of salts, such as tetra-n-butylammonium acetate (nBu₄NOAc) and potassium chloride (KCl), in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.org

Typical reaction temperatures are around 90-110 °C. researchgate.netgoogle.com For example, the reaction of aryl iodides and bromides with acrolein diethyl acetal using a system of Pd(OAc)₂, nBu₄NOAc, K₂CO₃, and KCl in DMF at 90 °C has been shown to produce cinnamaldehydes in good to high yields. organic-chemistry.org Heterogeneous catalysts, such as tetrakis(ammine)palladium-NaY zeolite, have also been successfully applied, offering good to high selectivities depending on the reaction conditions. researchgate.net

| Aryl Halide | Catalyst System | Base | Additives | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |

| p-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | nBu₄NOAc, KCl | DMF | 90 | 1.5 | p-Methoxycinnamaldehyde | 88 | organic-chemistry.org |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | - | dmphen, p-bzq | Acetonitrile | RT | 24 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 78 | nih.gov |

| (5-tert-Butyl-2-methoxyphenyl)boronic acid | Pd(OAc)₂ | - | dmphen, p-bzq | Acetonitrile | RT | 24 | (E)-3-(5-(tert-Butyl)-2-methoxyphenyl)acrylaldehyde | 92 | nih.govacs.org |

| 1-Bromo-3,4-methylenedioxybenzene | Pd(OAc)₂ | Na₂CO₃ | DPPE | DMF | 110 | 23 | Piperonal | - | google.com |

Exploration of Other Metal Catalysts in Acetal Formation

While palladium is the dominant metal catalyst for the Heck-type arylation of acrolein diethyl acetal, other metal-based catalysts are employed in different synthetic strategies for acetal formation. For the direct acetalization of cinnamaldehyde, Lewis acids such as Zirconium(IV) chloride (ZrCl₄) can catalyze the reaction with alcohols like methanol.

Furthermore, copper(II) tetrafluoroborate (B81430) has been identified as a highly efficient catalyst for the formation of dimethyl and diethyl acetals from various aldehydes by reaction with the corresponding trialkyl orthoformate under solvent-free conditions at room temperature. researchgate.net Lithium tetrafluoroborate (LiBF₄) also serves as an effective catalyst for this transformation, compatible with acid-sensitive substrates due to the mild reaction conditions. researchgate.net It is important to note that these catalysts are typically used for the direct acetalization of the aldehyde, a different pathway than the C-C coupling Heck reaction. The literature on direct Heck-type reactions of acrolein diethyl acetal with aryl halides is overwhelmingly focused on palladium-based systems.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, reduced side reactions, and improved yields. This technology has been successfully applied to the synthesis of acetals. researchgate.net

Synthesis from Halogenated Precursors and Benzaldehyde (B42025)

A notable microwave-assisted method for preparing this compound involves the reaction of a halogenated precursor, specifically 2-bromo-1,1-diethoxy ethane (B1197151), with benzaldehyde. google.com This approach utilizes triphenylphosphine (B44618) as a catalyst and a solid carrier, such as an alkaline macroporous resin, under microwave radiation. google.com The solid carrier facilitates catalyst removal and increases the contact surface area with the reactants. google.com This method is advantageous due to its mild conditions, simple procedure, and high product purity and yield. google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Microwave Power (W) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Ref |

| 2-Bromo-1,1-diethoxy ethane | Benzaldehyde | Triphenylphosphine | Toluene | 600 | 85 | 1.5 | 92.8 | 99 | google.com |

| 2-Bromo-1,1-diethoxy ethane | Benzaldehyde | Triphenylphosphine | Toluene | 500 | 90 | 2 | 93 | 99 | google.com |

Application of Solid Carriers and Specific Catalysts (e.g., Triphenylphosphine)

The synthesis of this compound can be achieved through various catalytic methods, including the use of solid carriers and specific catalysts like triphenylphosphine to enhance reaction efficiency and simplify product purification. One innovative approach involves the use of 2-bromo-1,1-diethoxy ethane and benzaldehyde as raw materials. google.com In this method, triphenylphosphine acts as the catalyst, and an alkaline macroporous resin serves as a solid carrier. google.com The reaction is conducted under microwave radiation, which offers a milder and more straightforward reaction condition. google.com

This particular methodology is advantageous due to the low cost and accessibility of the starting materials. google.com The use of a solid catalyst facilitates easy removal from the reaction mixture, simplifying the post-treatment process. google.com This method reports a high product yield and purity, with a product purity of 99% and a productive rate of 92.6% to 92.8%. google.com The process involves dissolving the reactants and catalyst in toluene, followed by microwave irradiation. google.com After the reaction, the solvent is removed by distillation, and the triphenylphosphine catalyst is filtered out. google.com The final product is then purified via a scraper-type molecular distillation apparatus. google.com

Synthesis of Structurally Related Cinnamaldehyde Acetal Derivatives

The core structure of cinnamaldehyde can be chemically modified to produce a variety of acetal derivatives with distinct properties and applications. These syntheses often involve the reaction of cinnamaldehyde or a related aldehyde with different diols or alcohols in the presence of an acid catalyst.

Cinnamaldehyde Propylene (B89431) Glycol Acetal Synthesis

Cinnamaldehyde propylene glycol acetal is synthesized through the reaction of cinnamaldehyde with propylene glycol. This acetalization process typically requires an acid catalyst and anhydrous conditions to drive the reaction towards the formation of the acetal by removing water. google.com The resulting compound, cinnamaldehyde propylene glycol acetal, preserves the basic cinnamaldehyde structure but with the addition of a propylene glycol moiety, which alters its physical and chemical characteristics.

Research has shown that cinnamaldehyde can react with propylene glycol, a common component in electronic cigarette liquids, to form cinnamaldehyde propylene glycol acetal. food.gov.uk One study demonstrated that upon mixing, a significant portion of the cinnamaldehyde (less than 40%) was converted to its propylene glycol acetal. food.gov.uk This reaction highlights the potential for in-situ formation of this derivative in certain commercial products. food.gov.uk

The synthesis can be optimized by using food-grade, high-purity cinnamaldehyde. google.com The reaction involves combining cinnamaldehyde and 1,2-propylene glycol with a small amount of acid under anhydrous conditions. google.com

Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal Preparation

Alpha-amyl cinnamic aldehyde diethyl acetal is prepared through the acid-catalyzed acetalization of α-amylcinnamaldehyde with ethanol. This reaction can be catalyzed by either a Brønsted or Lewis acid. The process involves the formation of a hemiacetal intermediate, which is then dehydrated to yield the final diethyl acetal product. The removal of water, often through azeotropic distillation with a non-polar solvent like hexane (B92381) or benzene, is crucial for driving the reaction to completion.

An alternative and environmentally friendlier approach utilizes a solid acid catalyst, such as silica (B1680970) gel-supported zirconium sulfate (B86663) (Zr(SO4)2/SiO2). google.com This method avoids the use of corrosive concentrated acids like sulfuric or hydrochloric acid, leading to milder reaction conditions and easier product purification. google.com The resulting product is a transparent liquid with a jasmine-like aroma, and gas chromatography analysis indicates a purity of over 97%. google.com

The purification of alpha-amyl cinnamic aldehyde diethyl acetal typically involves washing with water to remove any residual catalyst and salts, followed by distillation. Ethanol can be recovered by atmospheric distillation, while the final acetal product is isolated by vacuum distillation.

| Parameter | This compound Synthesis | Cinnamaldehyde Propylene Glycol Acetal Synthesis | Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal Synthesis |

| Reactants | 2-bromo-1,1-diethoxy ethane, Benzaldehyde | Cinnamaldehyde, 1,2-Propylene Glycol | α-Amylcinnamaldehyde, Ethanol |

| Catalyst | Triphenylphosphine on alkaline macroporous resin | Acid catalyst | Acid catalyst (e.g., HCl) or Solid acid catalyst (e.g., Zr(SO4)2/SiO2) |

| Reaction Conditions | Microwave irradiation, Toluene as solvent | Anhydrous conditions | Acid-catalyzed acetalization, Water removal (azeotropic distillation) |

| Product Purity | 99% google.com | Not specified | >97% google.com |

| Yield | 92.6% - 92.8% google.com | Not specified | Varies depending on conditions |

Acetal Hydrolysis and Deprotection Strategies

The acetal group in this compound functions as a protecting group for the aldehyde functionality. Its removal, or deprotection, is a critical step in many synthetic sequences, typically achieved through hydrolysis.

Acid-Catalyzed Regeneration of Cinnamaldehyde from Acetal Linkages

The most common method for deprotecting acetals to regenerate the parent carbonyl compound is through acid-catalyzed hydrolysis. total-synthesis.com In the presence of an acid catalyst and water, this compound is efficiently converted back to cinnamaldehyde and two equivalents of ethanol.

Commonly used acid catalysts for this transformation include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TSA). total-synthesis.comnumberanalytics.comfrontiersin.org The reaction is typically carried out in a mixture of an organic solvent to dissolve the acetal and an aqueous medium to provide the necessary water for hydrolysis. total-synthesis.com

Factors Influencing Hydrolytic Stability of Acetal Moieties

The stability of the acetal group towards hydrolysis is influenced by several electronic and structural factors. numberanalytics.com The rate-determining step in acid-catalyzed hydrolysis is generally considered to be the formation of the resonance-stabilized carboxonium ion intermediate. nih.govresearchgate.net Therefore, any factor that stabilizes this positively charged intermediate will accelerate the rate of hydrolysis. nih.gov

Key factors influencing hydrolytic stability include:

Electronic Effects: Electron-donating groups attached to the carbonyl carbon or the alcohol portion of the acetal can stabilize the carbocation intermediate through inductive or resonance effects, thus increasing the rate of hydrolysis. numberanalytics.comnih.gov Conversely, electron-withdrawing groups destabilize the carbocation, leading to increased hydrolytic stability. numberanalytics.comresearchgate.net

Steric Hindrance: Increased steric bulk around the acetal carbon can hinder the approach of water, potentially slowing down the hydrolysis reaction. numberanalytics.com

Cyclic vs. Acyclic Acetals: Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts. total-synthesis.com This is attributed to entropic factors; following the initial cleavage of a cyclic acetal, the resulting hydroxyl group remains tethered to the molecule, favoring the reverse intramolecular reaction to reform the acetal. total-synthesis.com

pH of the Medium: Acetals are characteristically stable under basic and neutral conditions but readily hydrolyze in acidic environments. nih.govresearchgate.net The rate of hydrolysis is directly proportional to the concentration of the acid catalyst.

Nucleophilic Addition Reactions

While the primary role of the acetal group is often protection, the carbon-carbon double bond in this compound remains susceptible to nucleophilic attack, particularly in the presence of Lewis acids. The dimethyl acetal analogue is frequently studied in these reactions.

Reactions with Silyl (B83357) Enol Ethers and Ketene Silyl Acetals (Dimethyl Acetal Analogue)

The reaction of α,β-unsaturated acetals, such as cinnamaldehyde dimethyl acetal, with silyl enol ethers is a key carbon-carbon bond-forming reaction known as the Mukaiyama aldol (B89426) reaction. rsc.orgnih.gov This reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄) or trityl hexachloroantimonate. rsc.orgresearchgate.netresearchgate.net The Lewis acid activates the acetal, making it more electrophilic and facilitating the nucleophilic attack by the silyl enol ether. rsc.orgnih.gov

A specific variation of this reaction involving α,β-unsaturated acetals is the vinylogous Mukaiyama aldol reaction (VMAR). rsc.orgresearchgate.net In a seminal example, cinnamaldehyde dimethyl acetal was reacted with a silyl enol ether derived from crotonaldehyde (B89634) in the presence of TiCl₄. nih.govresearchgate.net This reaction demonstrates the ability to form more complex, unsaturated structures. The general mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the acetal, followed by nucleophilic attack from the silyl enol ether at the β-carbon of the cinnamaldehyde moiety, leading to a 1,4-addition product. Subsequent work-up yields the aldol adduct.

| Reactants | Catalyst | Product Type | Reference |

| Cinnamaldehyde dimethyl acetal, Silyl enol ether of crotonaldehyde | TiCl₄ | Vinylogous Mukaiyama aldol adduct | nih.gov, researchgate.net |

| Cinnamaldehyde dimethyl acetal, Silyl enol ethers | Trityl hexachloroantimonate | Intermediate compounds (III) | researchgate.net, researchgate.net |

Formation of Substituted β-Azido Carbonyl Compounds

The synthesis of β-azido carbonyl compounds from α,β-unsaturated systems is a valuable transformation in organic chemistry, providing precursors to important nitrogen-containing molecules like β-amino acids and β-lactams. researchgate.net While direct reactions with this compound are not extensively detailed, related transformations provide insight into potential reaction pathways.

One established method involves the reaction of cinnamaldehyde dimethyl acetal with iodine azide (B81097), which is generated in situ from sodium azide and iodine monochloride. orgsyn.org This reaction proceeds via the electrophilic addition of iodine to the double bond, forming a cyclic iodonium (B1229267) ion. Subsequent nucleophilic attack by the azide ion opens the ring, leading to an α-iodo-β-azido acetal. orgsyn.org This intermediate can then be treated with a base to eliminate hydrogen iodide, yielding a vinyl azide. orgsyn.org

Alternatively, β-azidation of α,β-unsaturated ketones and esters can be achieved through conjugate addition of an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), often catalyzed by tertiary amines or chiral metal complexes. researchgate.netorganic-chemistry.org This suggests that under appropriate Lewis or Brønsted acid activation, a similar conjugate addition of an azide nucleophile to the activated double bond of this compound could be a viable route to β-azido acetals, which upon hydrolysis would yield the corresponding β-azido carbonyl compounds.

Reactions with Grignard Reagents for Ether Formation (Dimethyl Acetal Analogue)

Acetals are generally considered stable towards and unreactive with Grignard reagents. oup.com However, in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄), dialkyl acetals derived from α,β-unsaturated aldehydes, including cinnamaldehyde dimethyl acetal, can undergo a cross-coupling reaction with Grignard reagents to form ethers. oup.comoup.com

The reaction, when carried out in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, results in the formation of allyl ethers in high yields. oup.comoup.com For instance, the uncatalyzed reaction of cinnamaldehyde dimethyl acetal with phenylmagnesium bromide leads to a mixture of products, whereas the TiCl₄-catalyzed reaction can selectively produce the corresponding ether. The mechanism likely involves the activation of the acetal by the Lewis acid, generating a carbocation intermediate which is then attacked by the nucleophilic Grignard reagent. This methodology provides a route to synthesize α- and β-branched ethers. rsc.orgrsc.org More recent developments have even shown that some cross-coupling reactions between acetals and Grignard reagents can proceed efficiently without a transition-metal catalyst. organic-chemistry.org

| Acetal | Grignard Reagent | Catalyst | Product Type | Yield | Reference |

| Dialkyl acetals from α,β-unsaturated aldehydes | Various | TiCl₄ | Allyl ethers | High | oup.com, oup.com |

| Cinnamaldehyde dimethyl acetal | Phenylmagnesium bromide | None | Mixture of products | - | |

| Benzylic, alkenyl, and alkyl acetals | Aryl, alkyl, and allylic magnesium bromides | None | Ethers | Up to 99% | organic-chemistry.org |

Polymerization and Oligomerization Pathways

This compound can be incorporated into polymer structures, primarily through its acetal linkage, which offers a route to creating stimuli-responsive materials.

The acetal linkage is a key feature in the synthesis of polymers containing cinnamaldehyde. This can be achieved by either incorporating cinnamaldehyde into the polymer backbone or as a side chain. mdpi.com For instance, a poly(ethylene glycol) (PEG) with a single cinnamaldehyde acetal unit within its chain has been synthesized. researchgate.net This was accomplished by using a newly synthesized cinnamaldehyde acetal diethylene glycol (CADEG) as an initiator for polymerization. researchgate.net The resulting polymer, HO-PEG(ca)-OH, can be further modified, for example, by reacting it with acrylate (B77674) to form acrylate-PEG(ca)-acrylate, which can then be used to fabricate hydrogels through a thiol-ene "click" reaction. researchgate.net

The general strategy for incorporating acetals into polymer backbones involves the condensation of a carbonyl compound with an alcohol, often catalyzed by an acid. rsc.org These acetal linkages are typically stable under neutral or basic conditions but are susceptible to hydrolysis in acidic environments. rsc.org This property is crucial for the design of degradable polymers.

The acid-labile nature of the acetal linkage is exploited to create stimuli-responsive copolymers. nih.gov These polymers are designed to be stable at physiological pH but to degrade and release their components in the acidic microenvironment of tumors. nih.govnih.gov

For example, pH-sensitive polymeric micelles have been developed by conjugating cinnamaldehyde to a polymer via an acid-labile acetal linkage. nih.gov These micelles remain intact at a neutral pH of 7.4 but release cinnamaldehyde at an acidic pH of 4.0 due to the cleavage of the acetal bond. nih.gov Similarly, dextran-cinnamaldehyde acetal copolymers have been synthesized, which can self-assemble into nanoparticles and release cinnamaldehyde in an acidic environment. researchgate.net

The release profile of these copolymers can be tuned. For instance, in one study, only about 11% of cinnamaldehyde was released at pH 7.4 and 6.5 over 96 hours, whereas approximately 59% was released at pH 4.0 in the same timeframe. nih.gov This demonstrates the potential for targeted drug delivery to acidic tumor tissues.

Incorporation into Polymer Chains via Acetal Linkages

Oxidative Stability and Resistance

This compound exhibits greater stability against oxidation compared to its parent compound, cinnamaldehyde. The aldehyde group in cinnamaldehyde is susceptible to air oxidation, which can generate reactive oxygen species. nih.gov This oxidation can be accelerated by factors such as storage conditions and the presence of methanol. tandfonline.com

In contrast, the acetal functional group in this compound protects the carbonyl group from oxidation. This enhanced stability makes the acetal a more robust compound under certain conditions. While cinnamaldehyde itself has been investigated for its antioxidant properties, its effectiveness can be limited, particularly at high temperatures. a-z.lu The protection of the aldehyde group as an acetal circumvents the oxidative instability of cinnamaldehyde, which is a significant advantage in applications where resistance to oxidation is required.

Advanced Applications in Organic Synthesis and Functional Material Design

Role as a Protecting Group for Aldehydes

In multi-step organic syntheses, it is often necessary to protect a reactive functional group to prevent it from participating in a reaction targeted at another part of the molecule. Acetals are excellent protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic and nucleophilic environments. masterorganicchemistry.comlibretexts.org The cinnamaldehyde (B126680) diethyl acetal (B89532) serves as a protected form of cinnamaldehyde.

The acetal group effectively shields the carbonyl carbon from attack by powerful nucleophiles such as Grignard reagents or reducing agents like lithium aluminum hydride. libretexts.org This protection is crucial in complex syntheses where such reagents are used to modify other parts of a molecule without affecting the aldehyde. The protection strategy involves converting the aldehyde to the acetal, performing the desired chemical transformation elsewhere in the molecule, and then deprotecting the acetal to regenerate the original aldehyde. libretexts.org This deprotection is typically achieved under mild aqueous acidic conditions (H₃O⁺), which cleave the acetal linkage to restore the aldehyde and release two molecules of ethanol (B145695). masterorganicchemistry.comlibretexts.org The stability of the acetal under non-acidic conditions makes it an ideal choice for sequential functionalization strategies.

Precursor for Diverse Cinnamaldehyde Derivatives

Cinnamaldehyde diethyl acetal functions as a stable and effective starting material for the synthesis of a wide array of cinnamaldehyde derivatives. Its protected nature allows for chemical modifications that might be incompatible with the free aldehyde group. For instance, it can be used in palladium-catalyzed coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. organic-chemistry.orgresearchgate.net In one notable application, acrolein diethyl acetal reacts with aryl iodides or bromides in a palladium-catalyzed process to produce various (E)-cinnamaldehydes after subsequent hydrolysis of the acetal group. organic-chemistry.org This method is tolerant of various functional groups on the aryl ring. organic-chemistry.org

Furthermore, the acetal can serve as a key intermediate in the synthesis of complex bioactive molecules. acs.org For example, cinnamaldehyde derivatives prepared via methods like the oxidative Heck reaction are used as starting materials for inhibitors of enzymes such as Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase. acs.org The synthesis often involves a 1,4-addition of triethylphosphite to the α,β-unsaturated system, which proceeds through an acetal intermediate before final deprotection and modification. acs.org

Building Blocks in Complex Molecule Synthesis

The unique electronic and structural features of this compound make it a valuable building block for constructing complex molecular architectures.

In cycloaddition reactions, particularly the Diels-Alder reaction, cinnamaldehyde and its acetal analogues can act as dienophiles. The stereoelectronic effects of the acetal group can enhance the activation of the dienophile. While the free aldehyde is often activated by an amine catalyst to form a more reactive iminium ion, the acetal itself is a key precursor in related transformations. core.ac.ukcaltech.edu

A significant related reaction is the vinylogous Mukaiyama aldol (B89426) reaction (VMAR), which was first demonstrated using a silyl (B83357) enol ether and cinnamaldehyde dimethyl acetal in the presence of a Lewis acid promoter like titanium tetrachloride (TiCl₄). researchgate.netacs.org This reaction has become a cornerstone for the stereoselective synthesis of polyketide natural products. acs.org In studies of organocatalytic Diels-Alder reactions, cinnamaldehyde is often converted to its dimethyl acetal to facilitate the study of the reaction mechanism and the characterization of iminium ion intermediates formed during the catalytic cycle. sfu.ca

This compound and its analogues are instrumental in asymmetric synthesis for producing chiral compounds with high enantioselectivity. The vinylogous Mukaiyama aldol reaction, for instance, has been applied in a TiCl₄-mediated condensation between a vinylketene silyl N,O-acetal and (E)-3-iodo-2-methylacrylaldehyde to afford a chiral secondary alcohol, a key step in the synthesis of complex natural products. researchgate.net

Similarly, trans-cinnamaldehyde is used in aldol reactions to create chiral intermediates for natural product synthesis. mdpi.com In one pathway, a chiral ketone undergoes an aldol reaction with trans-cinnamaldehyde, followed by oxidation, to yield a key precursor with controlled stereochemistry. mdpi.com These methods highlight the utility of the cinnamaldehyde framework in building stereochemically rich molecules.

Diels-Alder Reactions as Dienophiles (Deuterated Dimethyl Acetal Analogue)

Integration into Acid-Degradable Polymeric Systems

The acid-labile nature of the acetal linkage is a highly desirable feature in the design of "smart" polymers that can degrade under specific environmental conditions, such as the acidic microenvironments found in tumor tissues or within cellular endosomes. nih.govfrontiersin.org

Researchers have successfully integrated a cinnamaldehyde acetal unit into the backbone of polymers like poly(ethylene glycol) (PEG) to create acid-degradable hydrogels. nih.govfrontiersin.org A novel initiator, cinnamaldehyde acetal diethylene glycol (CADEG), was synthesized and used to create a PEG polymer with a single, centrally located cinnamaldehyde acetal unit, denoted as HO-PEG(ca)-OH. nih.govfrontiersin.org This bifunctional polymer can be further modified, for example, by converting the terminal hydroxyl groups to acrylates (acrylate-PEG(ca)-acrylate). nih.gov

These functionalized polymers are then used to fabricate hydrogels through reactions like the thiol-ene "click" reaction with multi-arm PEG-thiol crosslinkers. nih.govfrontiersin.org The resulting hydrogels are stable at neutral or alkaline pH but degrade in acidic conditions due to the cleavage of the acetal bond, which breaks the polymer chains and dismantles the hydrogel network. nih.govresearchgate.net This degradation releases the encapsulated contents, such as drugs, along with cinnamaldehyde and smaller PEG diols. frontiersin.org The rate of degradation is dependent on the pH, with faster breakdown occurring in more acidic environments. frontiersin.orgresearchgate.net

Table 1: pH-Dependent Degradation of Cinnamaldehyde Acetal-Containing Hydrogel

| pH of PBS Buffer | Time for Complete Degradation |

| 5.0 | 16 hours |

| 6.0 | 36 hours |

| 7.4 | Stable |

| 8.0 | Stable |

Data sourced from studies on hydrogels fabricated from acrylate-PEG(ca)-acrylate and 4-arm PEG-SH. nih.govfrontiersin.org

Synthesis of Poly(ethylene glycol)s with Cinnamaldehyde Acetal Units

The integration of cinnamaldehyde acetal units into poly(ethylene glycol) (PEG) chains imparts valuable functionalities, most notably acid-sensitivity, which is highly desirable for creating "smart" materials for applications such as targeted drug delivery. The acetal linkage is stable under neutral or basic conditions but readily hydrolyzes in acidic environments, leading to the cleavage of the polymer backbone or the release of pendant groups. nih.gov This characteristic allows for the design of materials that can degrade or release a payload in specific acidic microenvironments, such as those found in tumor tissues or within cellular endosomes and lysosomes. nih.govrsc.org Various synthetic strategies have been developed to incorporate cinnamaldehyde acetal moieties into PEG-based polymers, including ring-opening anionic polymerization using functional initiators, the polymerization of acetal-containing monomers, and post-polymerization modification techniques. mdpi.com

A prominent method for creating a linear PEG with a centrally located, acid-labile cinnamaldehyde acetal unit involves the anionic polymerization of ethylene (B1197577) oxide (EO). nih.gov In this approach, a specially designed initiator, cinnamaldehyde acetal diethylene glycol (CADEG), is used. frontiersin.orgnih.gov The polymerization is typically initiated by a strong base, such as diphenylmethylpotassium (DPMK), which deprotonates the hydroxyl groups of CADEG to form alkoxide initiating sites. nih.gov The subsequent anionic polymerization of EO proceeds from these sites, resulting in a well-defined polymer structure, denoted as HO-PEG(ca)-OH, with the cinnamaldehyde acetal moiety situated in the middle of the polymer chain. nih.govfrontiersin.org This method offers good control over the molecular weight and results in a narrow molecular weight distribution. nih.gov Upon exposure to acidic conditions, this polymer degrades into two smaller PEG diols and releases cinnamaldehyde. nih.gov

Research Findings: The synthesis is conducted in a mixed solvent system like DMSO/THF to ensure the solubility of the initiator and to control the polymerization rate. nih.gov The resulting HO-PEG(ca)-OH polymers can be further functionalized; for example, the terminal hydroxyl groups can be converted to acrylate (B77674) groups by reacting with acryloyl chloride, yielding acrylate-PEG(ca)-acrylate, which can be used to fabricate hydrogels via thiol-ene "click" chemistry. nih.govfrontiersin.org

| Entry | Feed Molar Ratio ([EO]/[I]) | Target Mn (g/mol) | Yield (%) | Actual Mn (g/mol) | Mw/Mn (PDI) |

|---|---|---|---|---|---|

| 1 | 45 | 2,200 | 85 | 2,400 | 1.12 |

| 2 | 90 | 4,200 | 88 | 4,500 | 1.10 |

| 3 | 136 | 6,200 | 82 | 6,800 | 1.13 |

Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index; [EO] = Ethylene Oxide concentration; [I] = Initiator (CADEG) concentration.

Another effective strategy involves the ring-opening polymerization of a cinnamaldehyde-containing cyclic carbonate monomer, initiated by a methoxy (B1213986) PEG (mPEG) macroinitiator. rsc.org This approach yields a diblock copolymer, such as methoxy polyethylene (B3416737) glycol-b-polycarbonate-g-cinnamaldehyde (PEG-PCA), where the cinnamaldehyde acetal units are pendant groups on the polycarbonate block. rsc.org The synthesis first requires the creation of the cyclic carbonate monomer, which can be achieved through a two-step reaction using pentaerythritol (B129877) and cinnamaldehyde. rsc.org The subsequent ring-opening polymerization of this monomer, initiated by the hydroxyl end-group of mPEG, produces the final amphiphilic block copolymer. rsc.org These copolymers can self-assemble in aqueous solutions to form core-shell micelles capable of encapsulating hydrophobic drugs. rsc.org

Research Findings: The synthesis of the PEG-PCA block copolymer has been demonstrated to be well-controlled, yielding polymers with a defined molecular weight and a low polydispersity index. rsc.org Characterization via 1H NMR spectroscopy confirms the presence of both the PEG segment and the polycarbonate main chain with the cinnamaldehyde acetal side chains. rsc.org Gel permeation chromatography (GPC) is used to determine the molecular weight and polydispersity. rsc.org

| Polymer | Mn (g/mol) (by GPC) | Mw/Mn (PDI) (by GPC) | Degree of Polymerization (DP) (by 1H NMR) |

|---|---|---|---|

| PEG-PCA | 8,500 | 1.27 | ~13 |

Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index; DP = Average number of monomer units in the polycarbonate block.

Other synthetic routes include controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. rsc.org This method can be used to create amphiphilic block copolymers consisting of a PEG block and a block containing cinnamaldehyde-conjugated methacrylate (B99206) monomers. rsc.org This allows for the synthesis of well-defined architectures for creating pH-responsive nanoparticles. rsc.org Additionally, cinnamaldehyde can be incorporated into a polymer backbone through Michael-type addition polymerization of a cinnamaldehyde-containing diacrylate monomer with other co-monomers, such as methoxy PEG monoacrylate, to form copolymers like poly(cinnamaldehyde β-amino ester)-co-poly(ethylene glycol) (PCAE). biomaterials.org

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of cinnamaldehyde (B126680) diethyl acetal (B89532) encompasses a range of computational techniques to represent and simulate its three-dimensional structure and interactions. A key application of this is in molecular docking, where the compound is virtually fitted into the binding site of a biological target, such as a protein or receptor. For instance, in a large-scale screening of compounds related to taste, cinnamaldehyde diethyl acetal was examined for its potential interaction with the T1R3 transmembrane domain of the sweet taste receptor. biorxiv.orgnih.gov Such models help predict binding affinity and orientation, providing a basis for understanding the structural requirements for biological activity. biorxiv.org

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. While specific DFT studies dedicated solely to this compound are not prominent in the literature, the methodology is extensively applied to its parent compound, cinnamaldehyde, and its close analogue, cinnamaldehyde dimethyl acetal. nih.govscielo.org.mx These studies typically employ hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. scielo.org.mxresearchgate.net For analogous acetals, DFT calculations reveal the electron density distribution on the acetal oxygen atoms, which is crucial for understanding the molecule's role as a Lewis base in catalytic reactions. These theoretical calculations provide insights into chemical reactivity, stability, and spectroscopic properties. nih.govscielo.org.mx

Analysis of Physicochemical Descriptors and Their Correlates

Physicochemical descriptors are numerical values derived from the molecular structure that quantify various properties of a compound. These descriptors are critical in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. For this compound, a range of descriptors can be calculated using computational methods. Public databases provide access to numerous computed properties for this molecule. chemeo.comnih.gov

A selection of these computationally derived descriptors is presented below.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 206.28 g/mol | PubChem nih.gov |

| XLogP3 | 3.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Exact Mass | 206.130679813 Da | PubChem nih.gov |

| Topological Polar Surface Area | 18.5 Ų | PubChem nih.gov |

| McGowan's Characteristic Volume (McVol) | 177.710 ml/mol | Cheméo chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 38.77 kJ/mol | Cheméo (Joback Calculated) chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 51.20 kJ/mol | Cheméo (Joback Calculated) chemeo.com |

These descriptors have been used in practical research applications. In a QSAR study investigating the antifungal activity of cinnamaldehyde analogues and derivatives, this compound was included as one of the compounds in the training set. ncsu.edu The study utilized various quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), and electron-electron repulsion energy, to build predictive models. ncsu.edu The models demonstrated a correlation between these electronic properties and the compounds' ability to inhibit fungi like Aspergillus niger and Penicillium citrinum, showcasing how theoretical descriptors can be linked to tangible biological outcomes. ncsu.edu

Conformational Analysis and Stereochemical Prediction

This compound possesses significant conformational flexibility due to several rotatable single bonds, particularly the C-C bond between the vinyl group and the acetal carbon, and the C-O bonds of the ethoxy groups. The molecule also has a key stereochemical feature in its carbon-carbon double bond, which typically exists in the more stable (E)- or trans-configuration. nih.gov

Conformational analysis involves mapping the potential energy surface of the molecule as a function of torsion angles to identify low-energy, stable conformers. Theoretical studies on the parent molecule, cinnamaldehyde, have used DFT methods to investigate the relative stability of its s-cis and s-trans conformers, which are defined by the rotation around the single bond connecting the carbonyl group and the vinyl group. scielo.org.mx For cinnamaldehyde, the s-trans conformer is calculated to be more stable than the s-cis conformer. scielo.org.mx

Advanced Analytical Techniques for Characterization of Cinnamaldehyde Diethyl Acetal

Spectroscopic Methodologies

Spectroscopy provides detailed information about the molecular structure and functional groups present in cinnamaldehyde (B126680) diethyl acetal (B89532).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of cinnamaldehyde diethyl acetal.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key signals confirming the structure of this compound include those for the aromatic protons, the vinylic protons of the propenyl bridge, the acetal proton, and the ethoxy group protons. For a related compound, cinnamaldehyde acetal diethylene glycol, the aromatic protons appear as a multiplet between δ 7.47–7.19 ppm, the vinylic protons as doublets and doublets of doublets at δ 6.78 and 6.15 ppm respectively, and the acetal proton as a doublet at δ 4.96 ppm. nih.govfrontiersin.org The presence and integration of these signals are fundamental for confirming the successful synthesis and purity of the acetal.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete assignment of the carbon framework.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment and resolving any ambiguities that may arise from one-dimensional spectra.

The following table summarizes typical ¹H NMR chemical shifts for a cinnamaldehyde acetal derivative:

Interactive Table 1: ¹H NMR Data for a Cinnamaldehyde Acetal Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.47–7.19 | m | - |

| Vinylic Proton (d) | 6.78 | d | 16.1 |

| Vinylic Proton (dd) | 6.15 | dd | 16.1, 3.6 |

| Acetal Proton | 4.96 | d | - |

| Diethylene Glycol Protons | 3.75–3.50 | m | - |

| Diethylene Glycol Protons | 3.70 | m | - |

Mass Spectrometry (GC/MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

GC/MS: Gas Chromatography-Mass Spectrometry is a widely used technique where the sample is first separated by gas chromatography and then analyzed by a mass spectrometer. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (C₁₃H₁₈O₂: 206.28 g/mol ). datapdf.com The fragmentation pattern is also characteristic; for instance, the mass spectrum of this compound exhibits a prominent molecular ion at m/z 206 with a relative abundance of 17%. datapdf.com A database entry for this compound shows top five peaks in its GC-MS spectrum at m/z 161, 133, 29, 105, and 55. nih.gov

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry can be used for the analysis of larger molecules or polymers containing the cinnamaldehyde acetal moiety. nih.govfrontiersin.org This technique is particularly useful for characterizing modified polymers where the acetal group is incorporated. nih.govfrontiersin.org

The following table presents key mass spectral data for this compound.

Interactive Table 2: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 206 | 17% | [M]⁺ (Molecular Ion) |

| 161 | 99.99 | [M - OC₂H₅]⁺ |

| 133 | 62.88 | [M - CH(OC₂H₅)₂]⁺ |

| 105 | 37.68 | [C₈H₉]⁺ |

| 77 | - | [C₆H₅]⁺ |

| 55 | 34.97 | - |

| 29 | 42.02 | [C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The formation of this compound from cinnamaldehyde can be monitored by the disappearance of the characteristic aldehyde C=O stretching vibration (around 1676 cm⁻¹) and the appearance of C-O-C stretching vibrations of the acetal group. chegg.com For a related compound, cinnamaldehyde, peaks have been identified at 1676.356 cm⁻¹ (C=O stretch), 1626.260 cm⁻¹ (C=C stretch), and various C-H stretching and bending vibrations. chegg.com The absence of the strong aldehyde carbonyl peak is a key indicator of a successful acetalization reaction.

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, and other components, as well as for its quantification.

Gas Chromatography (GC) and Capillary Gas Chromatography

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound.

GC-FID: Using a Flame Ionization Detector (FID), GC can be used for the quantitative analysis of this compound. The retention time of the compound is a characteristic feature under specific chromatographic conditions. For instance, in a study quantifying (E)-cinnamaldehyde, a silica (B1680970) capillary column was used with a temperature program starting at 60°C and ramping up to 240°C. nih.gov Similar conditions can be optimized for the analysis of the diethyl acetal.

Capillary Gas Chromatography: The use of capillary columns provides high resolution, allowing for the separation of closely related compounds, including isomers and impurities. google.com This is crucial for assessing the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Acetal Formation and Degradation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the qualitative and quantitative analysis of this compound.

Monitoring Acetal Formation: HPLC can be used to monitor the progress of the reaction between cinnamaldehyde and ethanol (B145695) to form the diethyl acetal. By analyzing samples at different time points, the disappearance of the cinnamaldehyde peak and the appearance of the this compound peak can be tracked to determine the reaction kinetics and endpoint.

Quantitative Analysis: A validated HPLC method allows for the precise quantification of this compound. A reversed-phase C18 column is often employed with a suitable mobile phase, such as a mixture of methanol (B129727), acetonitrile, and water. tandfonline.com Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Degradation Studies: HPLC is also instrumental in studying the stability and degradation of this compound under various conditions, such as changes in pH or temperature. tandfonline.com The formation of degradation products, like the parent cinnamaldehyde, can be quantified over time. It has been noted that in methanol solutions, cinnamaldehyde can form the dimethyl acetal, a reaction that can be monitored by HPLC. tandfonline.comtandfonline.com This highlights the importance of solvent choice in analytical methods.

Ancillary Analytical Procedures

In the comprehensive characterization of this compound and its polymeric derivatives, ancillary analytical techniques play a crucial role in verifying elemental composition and determining key polymer characteristics. These methods provide fundamental data that complements spectroscopic and chromatographic analyses.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements within a sample of a chemical compound. This analysis is critical for verifying the empirical formula of newly synthesized compounds. For this compound, with the molecular formula C₁₃H₁₈O₂, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results. nih.gov

Table 1: Theoretical Elemental Composition of this compound This table is based on the molecular formula C₁₃H₁₈O₂.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 13 | 156.143 | 75.69 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 8.79 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.51 |

| Total | 206.285 | 100.00 |

Table 2: Elemental Analysis Data for Cinnamaldehyde Acetal Diethylene Glycol (CADEG) nih.govThis table presents the calculated and experimentally found elemental composition for a derivative of this compound.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.53 | 65.48 |

| Hydrogen (H) | 7.61 | 7.58 |

The close agreement between the calculated and found values for CADEG provides confidence in the assigned structure of the synthesized compound. nih.gov

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical technique for characterizing polymers. SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI, Mₙ/Mₙ). researchgate.net

In the context of polymers incorporating this compound, SEC is invaluable for confirming the successful polymerization and for studying the degradation behavior of polymers containing acid-labile acetal linkages.

A notable example is the characterization of a poly(ethylene glycol) with a single cinnamaldehyde acetal unit in its chain (HO-PEG(ca)-OH), which was synthesized using a cinnamaldehyde acetal diethylene glycol (CADEG) initiator. nih.gov The polymer was analyzed by SEC before and after being subjected to acidic conditions to induce hydrolysis of the acetal bond. nih.gov

Table 3: SEC Analysis of HO-PEG(ca)-OH Before and After Acid-Induced Degradation nih.gov

| Polymer Sample | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |

| HO-PEG(ca)-OH (before degradation) | 4,150 | 1.18 |

| Degraded Polymer (after hydrolysis) | 1,900 | 1.10 |

The data clearly demonstrates the cleavage of the polymer chain at the cinnamaldehyde acetal linkage. The number-average molecular weight of the polymer was approximately halved after acid treatment, and the polydispersity index remained low, indicating a controlled degradation process. nih.gov This study highlights the utility of SEC in verifying the presence and reactivity of the cinnamaldehyde acetal moiety within a polymer structure.

Another example involves the characterization of Schiff base polymers derived from 4,4'-methylenebis(cinnamaldehyde). researchgate.net Although not a direct polymer of this compound, this research illustrates the application of SEC in determining the molecular weight characteristics of cinnamaldehyde-containing polymers synthesized via different methods.

Table 4: SEC Analysis of Oligo-4-[(2-methoxyphenylimino)methyl]phenol researchgate.net

| Oxidant Used in Synthesis | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI |

| Air | 1400 | 2350 | 1.679 |

| NaOCl | 1650 | 2350 | 1.424 |

These findings showcase how SEC provides crucial data on the molecular weight and molecular weight distribution, which are essential for understanding the structure-property relationships of polymers containing cinnamaldehyde-derived units. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of Cinnamaldehyde Diethyl Acetal

Energy-Efficient Methodologies

Photochemical Protocols

The synthesis of acetals, traditionally reliant on strong acids or metal-based Lewis acids, presents environmental and selectivity challenges. rsc.orgrsc.org In response, photochemical methods have emerged as a green and sustainable alternative, often operating under mild, neutral conditions and utilizing light as a renewable energy source. rsc.orgorganic-chemistry.org These protocols bypass the need for corrosive reagents and can offer high efficiency and selectivity for the acetalization of aldehydes, including aromatic aldehydes structurally similar to cinnamaldehyde.

Photo-organocatalysis, in particular, has demonstrated significant promise. One effective system employs thioxanthenone as a photocatalyst, activated by inexpensive household lamps. rsc.orgrsc.org This method successfully converts a variety of aromatic and aliphatic aldehydes into their corresponding acetals in high yields. rsc.org The reaction is typically carried out by dissolving the aldehyde and the thioxanthenone catalyst in the corresponding alcohol, which acts as both reactant and solvent, and irradiating the mixture for a short period. rsc.org The mechanism is believed to involve the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photocatalyst, which upon photoexcitation, facilitates the nucleophilic attack of the alcohol. rsc.org

Another notable green photochemical protocol utilizes Schreiner's thiourea (B124793) as a catalyst under similar conditions (household lamp irradiation). rsc.orgrsc.org This approach is also effective for a range of aldehydes, affording good to excellent yields of acetals. rsc.orgresearchgate.net The proposed mechanism suggests that the thiourea catalyst acts as a hydrogen-bond donor, activating the aldehyde's carbonyl group towards nucleophilic attack by the alcohol. rsc.org

Research has also explored other photocatalysts. Eosin Y, activated by green LED light, has been used for the efficient acetalization of a broad range of aldehydes, including acid-sensitive and sterically hindered variants, while leaving ketones unaffected. organic-chemistry.org More recently, a method using a biscyanolated perylene (B46583) bisimide as an electron-poor photocatalyst with green light (525 nm LED) has been developed for the synthesis of acetals from aldehydes and silylenolethers, notable for its high functional group tolerance. researchgate.netnih.gov Furthermore, studies on the photooxidation of cinnamaldehyde in methanol (B129727) have documented the formation of cinnamaldehyde dimethyl acetal, indicating that photochemical acetalization can occur even without a dedicated photocatalyst under specific conditions. researchgate.net

Table 1: Comparison of Photo-organocatalytic Methods for Acetalization of Aromatic Aldehydes (Note: Data represents general findings for aromatic aldehydes, demonstrating the potential applicability for cinnamaldehyde.)

| Photocatalyst | Light Source | Substrate Example | Alcohol | Yield (%) | Reference |

| Thioxanthenone | Household Lamps (2 x 80W) | Benzaldehyde | Ethanol (B145695) | 95% | rsc.orgrsc.org |

| Schreiner's Thiourea | Household Lamps | Benzaldehyde | Ethanol | 91% | rsc.orgrsc.org |

| Eosin Y | Green LEDs | 4-Chlorobenzaldehyde | Methanol | 98% | organic-chemistry.org |

| Perylene Bisimide | Green LED (525 nm) | Benzaldehyde | Methanol | >95% | researchgate.net |

Process Intensification and Continuous Flow Synthesis

Process intensification and continuous flow chemistry are key strategies in green chemistry, aiming to develop safer, more efficient, and scalable chemical processes. For the synthesis of this compound, these approaches offer potential advantages over traditional batch production by providing superior control over reaction parameters, enhancing heat and mass transfer, and enabling easier automation and integration of reaction and purification steps.

While dedicated continuous flow syntheses for this compound are not extensively documented in academic literature, related processes provide significant insights. For instance, in the continuous flow hydrogenation of cinnamaldehyde to cinnamyl alcohol, the formation of acetal byproducts was a major issue in batch reactors. mdpi.com In a batch process using a Pt/SiO₂ catalyst and isopropanol (B130326) as a solvent, substantial amounts of the diisopropyl acetals of both cinnamaldehyde and its hydrogenated product were formed. mdpi.com However, transitioning to a continuous flow tube reactor significantly suppressed the formation of these acetals, boosting the selectivity for the desired unsaturated alcohol to 90%. mdpi.com This demonstrates the power of continuous flow systems to control reaction pathways and minimize undesired side reactions like acetalization by potentially altering catalyst behavior and reducing residence time. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Hydrogenation of Cinnamaldehyde

| Parameter | Batch Reactor | Continuous Flow Tube Reactor |

| Primary Product | Acetal Byproducts (e.g., CAL-IPA, HCAL-IPA) | Cinnamyl Alcohol (COL) |

| Selectivity to COL | 15% | 90% |

| Observed Acetal Formation | Substantial | Suppressed |

| Reference | mdpi.com | mdpi.com |

Furthermore, a patent for the preparation of this compound highlights a method using microwave radiation with triphenylphosphine as a catalyst on a solid alkaline macroporous resin carrier. google.com The inventors claim that this method, which features easily recoverable materials and mild conditions, is suitable for continuous production, pointing towards the industrial feasibility of intensified processes. google.com The synthesis starts from benzaldehyde and 2-bromo-1,1-diethoxy ethane, offering an alternative route to the target molecule. google.com The use of continuous flow systems for reactions involving cinnamaldehyde as a starting material for other products has also been successfully demonstrated, underscoring its compatibility with this technology. acs.org

Future Research Directions and Emerging Areas

Development of Novel Cinnamaldehyde (B126680) Diethyl Acetal (B89532) Analogues with Enhanced Properties

The core structure of cinnamaldehyde diethyl acetal presents a foundation for the development of new analogues with tailored and enhanced properties. Research in this area is driven by the need for compounds with improved biological activity, stability, and specific functionalities for targeted applications.

One approach involves the synthesis of derivatives with various substituents on the phenyl ring. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially influencing its reactivity and biological interactions. Studies on cinnamaldehyde derivatives have shown that substitutions on the phenyl ring can significantly impact their biological effects. biomolther.org For example, the synthesis of cinnamaldehydes with different substitution patterns on the phenyl or naphthyl groups has been explored to develop novel drugs. nih.gov

Another avenue of research focuses on modifying the acetal group itself. While diethyl and dimethyl acetals are common, exploring a wider range of alcohols for the acetalization reaction could yield analogues with different steric and electronic characteristics. ontosight.aiacs.org This could lead to compounds with altered solubility, stability, and release kinetics of the parent cinnamaldehyde, which is crucial for applications in drug delivery and flavor release systems. google.com

The development of quantitative structure-activity relationship (QSAR) models for cinnamaldehyde analogues can further guide the design of new compounds with predicted activities. ncsu.edu By correlating structural features with biological or chemical properties, researchers can more efficiently identify promising candidates for synthesis and testing.

Exploration of Stereoselective Synthetic Pathways

The propenyl double bond in this compound introduces the possibility of E/Z isomerism. While the (E)-isomer is typically the major product in standard syntheses, the development of stereoselective pathways to access either isomer in high purity is a significant area of future research. ontosight.airesearchgate.net Stereochemistry can play a critical role in the biological activity and sensory properties of a molecule.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer precise control over the stereochemical outcome. researchgate.netresearchgate.net For example, the Heck reaction between aryl halides and acrolein diethyl acetal can be optimized to favor the formation of the desired stereoisomer. yakhak.org Further exploration of ligands and reaction conditions in such catalytic systems could lead to highly efficient and stereoselective syntheses of this compound and its analogues.

Asymmetric synthesis methodologies are also crucial for preparing chiral analogues of this compound. The vinylogous Mukaiyama aldol (B89426) reaction, for instance, provides a pathway to chiral β-hydroxy carbonyl compounds, which can be precursors to complex chiral molecules derived from a cinnamaldehyde backbone. rsc.org Developing enantioselective variants of reactions involving this compound as a substrate or precursor will be essential for accessing single-enantiomer products for pharmaceutical and other specialized applications where stereospecific interactions are key.

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing processes and discovering new transformations. While the acid-catalyzed acetalization of cinnamaldehyde is a well-established reaction, detailed kinetic and computational studies can provide further insights. acs.orgresearchgate.net For example, understanding the role of the catalyst and solvent at a molecular level can lead to more efficient and selective protocols. acs.orgresearchgate.net

The reactivity of the acetal group as a protecting group in multi-step syntheses warrants further mechanistic investigation. Its stability under various conditions and the mechanisms of its deprotection are crucial for its effective use in the synthesis of complex molecules. Advanced spectroscopic techniques and computational modeling can be employed to study the intermediates and transition states of these reactions.

Furthermore, the mechanism of action of this compound and its analogues in biological systems is a critical area of research. nih.gov Elucidating how these compounds interact with molecular targets, such as enzymes and receptors, can inform the design of more potent and selective therapeutic agents. nih.gov For instance, understanding the interaction with taste receptors could lead to novel flavor modulation applications. biorxiv.org

Integration of this compound into Smart Materials for Diverse Technological Applications

The unique chemical properties of this compound make it a promising candidate for incorporation into smart materials. These are materials designed to respond to specific external stimuli, such as changes in pH, temperature, or the presence of certain chemicals.

A key application lies in the development of stimuli-responsive polymers and hydrogels. nih.gov The acetal linkage in this compound is susceptible to hydrolysis under acidic conditions, leading to the release of cinnamaldehyde and the degradation of the polymer backbone. researchgate.netnih.gov This property can be harnessed to create drug delivery systems that release their payload in the acidic microenvironment of tumors or inflamed tissues. mdpi.com Researchers have successfully fabricated acid-degradable hydrogels using polyethylene (B3416737) glycols with a single cinnamaldehyde acetal unit. researchgate.netnih.gov

The integration of this compound into packaging materials is another emerging area. As the acetal hydrolyzes, it can release cinnamaldehyde, which possesses antimicrobial and antioxidant properties, thereby extending the shelf life of packaged foods. researchgate.net

Future research will likely focus on creating more sophisticated smart materials by combining the properties of this compound with other functional moieties. This could lead to multifunctional materials with applications in sensors, self-healing coatings, and controlled-release fragrances. chemicalbull.comroyal-chem.com

Sustainability and Scalability of this compound Production for Industrial Relevance

For this compound to be widely adopted in industrial applications, its production must be both sustainable and scalable. Current synthetic methods often rely on traditional acid catalysts and organic solvents. chemicalbook.com Future research should focus on developing greener and more efficient synthetic routes.

Optimizing reaction parameters, such as catalyst loading and temperature, can significantly improve the efficiency and scalability of the synthesis. acs.orgacs.org For instance, studies have shown that acetalization can be achieved with very low catalyst loadings under ambient conditions. acs.orgacs.org

Furthermore, the development of biocatalytic methods for the synthesis of this compound could offer a highly sustainable alternative to chemical synthesis. The use of enzymes could provide high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. As the demand for bio-based chemicals grows, research into the biotechnological production of cinnamaldehyde and its derivatives will become increasingly important. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for safely handling and storing cinnamaldehyde diethyl acetal in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation of vapors by working in a fume hood. Prevent electrostatic discharge by grounding equipment .

- Storage : Keep containers tightly sealed in a cool, dry, well-ventilated area. Protect from light, heat, and moisture to avoid decomposition or explosive peroxide formation .

- Spill Management : Use non-combustible adsorbents (e.g., sand, vermiculite) for containment. Dispose of waste via approved hazardous material protocols .

Q. How is this compound synthesized, and what are the critical reaction conditions to optimize yield?

- Methodological Answer :

- Synthesis Route : Formed via acid-catalyzed acetalization of cinnamaldehyde with ethanol. Key steps include:

Mixing cinnamaldehyde with excess ethanol in the presence of a catalyst (e.g., p-toluenesulfonic acid).

Refluxing under anhydrous conditions to drive equilibrium toward acetal formation.

Purification via distillation or chromatography to isolate the product .

- Optimization : Control water content (use molecular sieves), maintain stoichiometric excess of ethanol, and monitor reaction temperature (typically 60–80°C) to minimize side reactions .

Q. What physical and chemical properties of this compound are critical for its application in organic synthesis?

- Methodological Answer :